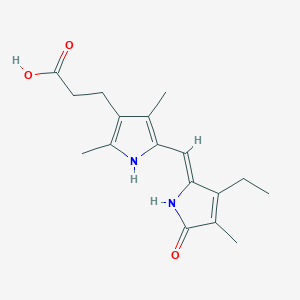
2-Pyridineboronic acid
Descripción general
Descripción
2-Pyridineboronic acid is a chemical compound with the empirical formula C5H6BNO2 . It is used as a key starting material for the formation of pyridyl boronic ester such as pyridine-2-boronic acid dimethyl ester .
Synthesis Analysis
The synthesis of 2-Pyridineboronic acid involves several methods. One approach is through palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another method is the iridium or rhodium catalyzed C-H or C-F borylation . A patented process involves metalating a substituted pyridine derivative in the 2-position and then reacting it with a suitable boric acid triester .Molecular Structure Analysis
The molecular structure of 2-Pyridineboronic acid is characterized by a pyridine ring bonded to a boronic acid group . The molecular weight is 122.92 g/mol .Chemical Reactions Analysis
2-Pyridineboronic acid is used in organic synthesis as a reagent in Suzuki cross-coupling reactions . For example, it is used in the synthesis of aryl- and heteroaryl-substituted 3-benzyloxyisothiazoles and novel fluorescent 3-aryl- and 3-methyl-7-aryl- [1,2,3]triazolo [1,5-a]pyridines .Physical And Chemical Properties Analysis
2-Pyridineboronic acid is a white to light yellow crystal powder . It has a density of 1.22±0.1 g/cm3 (Predicted), a melting point of >300°C, a boiling point of 308.8±34.0 °C (Predicted), and a flash point of 140.547°C .Aplicaciones Científicas De Investigación
Formation of Pyridyl Boronic Ester
2-Pyridineboronic acid is used as a key starting material for the formation of pyridyl boronic ester such as pyridine-2-boronic acid dimethyl ester . This is a crucial step in many chemical synthesis processes.
Preparation of 2-Pyridyl Derivative of Quinoline
The dimethyl ester of 2-Pyridineboronic acid reacts with bromquinoline to prepare the 2-pyridyl derivative of quinoline . This derivative has potential applications in the pharmaceutical industry.
Production of 2-Pyridineboronic Acid Ester Compounds
A patented process describes the production of 2-pyridineboronic acid ester compounds . This involves reacting a 2-halopyridine compound with a metallating reagent to form an organometallic compound, which is then reacted with a borate ester compound to form a complex salt. This salt is then reacted with a proton source to produce the 2-pyridineboronic acid ester compounds .
Transition Metal Catalyzed Reactions
The use of 2-Pyridineboronic acid in transition metal catalyzed reactions, especially for the formation of carbon-carbon bonds with palladium or nickel catalysts, has been increasingly used in industrial applications in recent years . These reactions often occur under very mild conditions and with good chemoselectivities .
Mecanismo De Acción
Target of Action
2-Pyridineboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary target of 2-Pyridineboronic acid is the palladium catalyst used in this reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, 2-Pyridineboronic acid undergoes transmetalation, a process where it transfers its organoboron group to the palladium catalyst . This forms a new palladium-carbon bond, which is a key step in the formation of the carbon-carbon bond in the final product .
Biochemical Pathways
It is a versatile method for forming carbon-carbon bonds and is widely used in the synthesis of various organic compounds .
Pharmacokinetics
Like other boronic acids, it is expected to have good stability under the reaction conditions .
Result of Action
The use of 2-Pyridineboronic acid in the Suzuki-Miyaura cross-coupling reaction results in the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and materials for organic electronics .
Action Environment
The efficacy and stability of 2-Pyridineboronic acid in the Suzuki-Miyaura cross-coupling reaction can be influenced by various environmental factors. These include the choice of base, solvent, temperature, and the presence of other functional groups in the reaction . For example, the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling .
Safety and Hazards
Direcciones Futuras
Recent research has focused on mitigating undesired protodeboronation in cross-coupling reactions . Protodeboronation is a well-known undesired side reaction, frequently associated with metal-catalysed coupling reactions that utilize boronic acids . Future research may focus on developing more efficient systems that can undergo rapid catalytic turnover, increasing the rate of productive reaction and thus subduing unwanted decomposition pathways such as protodeboronation .
Propiedades
IUPAC Name |
pyridin-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BNO2/c8-6(9)5-3-1-2-4-7-5/h1-4,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLDUMMLRZFROX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=N1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376414 | |
| Record name | 2-Pyridineboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridineboronic acid | |
CAS RN |
197958-29-5 | |
| Record name | 2-Pyridineboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-pyridineboronic acid in the synthesis of spiro-oxazoline ligands?
A1: 2-Pyridineboronic acid serves as a key building block in the final step of synthesizing the spiro-oxazoline (PyOx) ligands []. It undergoes a palladium-catalyzed Suzuki–Miyaura coupling reaction with the previously synthesized 1,3-oxazolidine-2-thione derivatives. This reaction results in the replacement of the thione group with the 2-pyridyl group, forming the desired spiro-oxazoline ligands.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



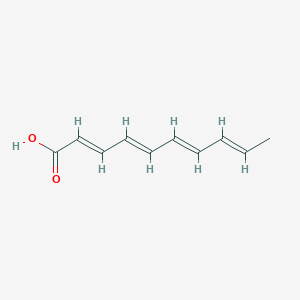
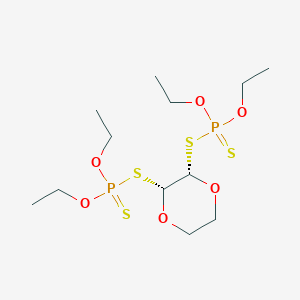
![4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B105332.png)

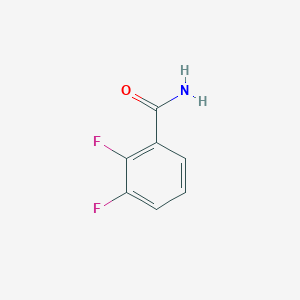

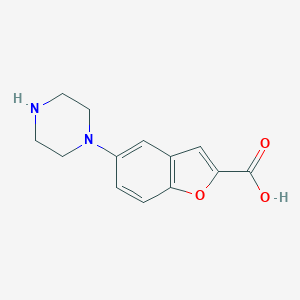
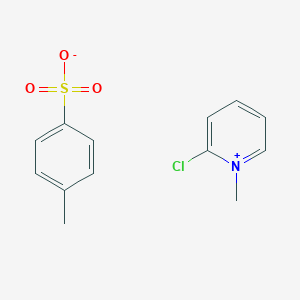


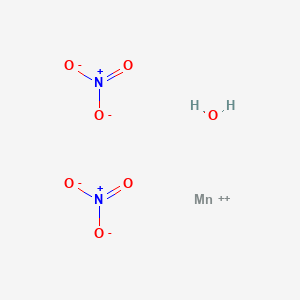

![7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxide](/img/structure/B105358.png)
